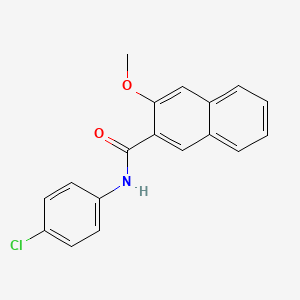
N-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide, also known as JTE-907, is a synthetic compound that has been extensively studied in the field of neuroscience due to its potential therapeutic properties.
科学的研究の応用
Bioactivity and Anti-invasive Potential
Research has explored the bioactivity of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides, highlighting their potential as anti-invasive agents. These compounds have been tested against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis, showing comparable or even better activity than standard treatments like ampicillin and isoniazid. The lack of cytotoxic effects at concentrations above 30 µM and their interaction with photosynthetic electron transport in chloroplasts further underscore their potential therapeutic applications (Michnová et al., 2019).
Antibacterial and Antimycobacterial Activities
A series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid demonstrated notable antibacterial and antimycobacterial activities. Some compounds outperformed the standard antibiotics ampicillin and rifampicin against methicillin-resistant Staphylococcus aureus strains and Mycobacterium tuberculosis, with no significant cytotoxicity observed in THP-1 cells. This suggests their potential as more effective treatments for resistant bacterial strains (Goněc et al., 2015).
Inhibition of Photosynthetic Electron Transport
The capacity to inhibit photosynthetic electron transport (PET) in chloroplasts has been a key focus, particularly in the context of agricultural chemistry. Compounds such as N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides have been shown to inhibit PET, suggesting their potential utility as herbicides or in studying photosynthesis mechanisms. The activity is influenced by the substituents' position and the compound's lipophilicity, providing insights into their interaction with photosystem II (Kos et al., 2021).
作用機序
Target of Action
It is known that similar compounds often interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
N-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-22-17-11-13-5-3-2-4-12(13)10-16(17)18(21)20-15-8-6-14(19)7-9-15/h2-11H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXHWRKMVHUJAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one](/img/structure/B2378517.png)
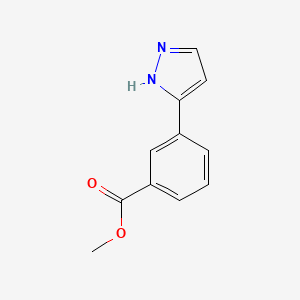

![3-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-6-thien-2-ylpyridazine](/img/structure/B2378523.png)
![3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride](/img/structure/B2378525.png)
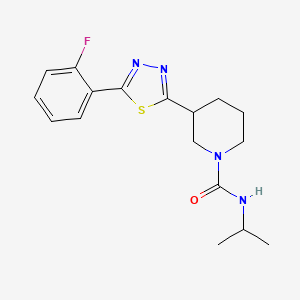
![1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2378528.png)

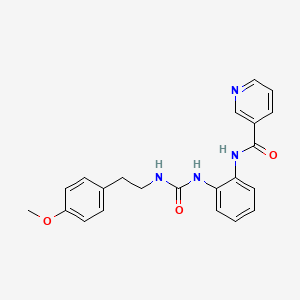
![3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2378533.png)

![4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol](/img/structure/B2378536.png)
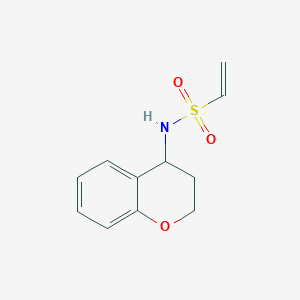
![7-isobutyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378540.png)